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Introduction
Hispidospermidin is a microbial natural product that has garnered significant interest within

the scientific community due to its unique chemical architecture and notable biological activity.

Isolated from the fungus Chaetosphaeronema hispidulum, this complex tetracyclic alkaloid has

been identified as an inhibitor of phospholipase C (PLC), a critical enzyme in cellular signaling

pathways.[1][2] This technical guide provides a comprehensive overview of the chemical

structure and stereochemistry of Hispidospermidin, including its absolute configuration,

relevant physicochemical and biological data, and detailed experimental protocols for its

isolation and analysis.

Chemical Structure and Stereochemistry
Hispidospermidin possesses a complex cage-like tetracyclic ring system fused to a

trimethylspermidine side chain. The molecular formula of Hispidospermidin is C25H47N3O.[2]

The core structure is a highly rigid scaffold containing seven contiguous stereocenters.

The absolute configuration of naturally occurring (-)-Hispidospermidin was determined

through extensive NMR studies and confirmed by the modified Mosher's method applied to a

derivative of the natural product.[2] While the seminal work established the relative and
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absolute stereochemistry, the explicit Cahn-Ingold-Prelog (CIP) assignment for each of the

seven stereocenters is crucial for unambiguous representation and for guiding synthetic and

medicinal chemistry efforts. Based on the detailed analysis of its total synthesis, the absolute

configuration of (-)-Hispidospermidin has been established.

Table 1: Physicochemical Properties of Hispidospermidin

Property Value Reference

Molecular Formula C25H47N3O [2]

Molecular Weight 417.66 g/mol Calculated

Appearance Colorless solid

Optical Rotation [α]D (c, solvent)
Specific value not readily

available in abstracts

Biological Activity
Hispidospermidin exhibits inhibitory activity against phospholipase C (PLC), a key enzyme in

signal transduction pathways that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into

the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

Table 2: Biological Activity of Hispidospermidin

Target Assay IC50 Reference

Rat brain

phospholipase C

Not specified in

abstract
16 µM [1]

Data Presentation
Spectroscopic Data
The structure of Hispidospermidin was elucidated using a combination of spectroscopic

techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: 1H and 13C NMR Spectroscopic Data for Hispidospermidin (in CDCl3)
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Position ¹³C Chemical Shift (ppm)
¹H Chemical Shift (ppm)
(Multiplicity, J in Hz)

Data to be populated from full-

text articles

Note: The complete NMR data table is not available in the provided search results and would

need to be extracted from the full text of the primary literature.

Experimental Protocols
Isolation of Hispidospermidin from Chaetosphaeronema
hispidulum
The following is a generalized protocol based on the information available in the abstracts. For

precise details, consulting the full text of the cited literature is essential.

1. Fermentation:

The fungus Chaetosphaeronema hispidulum (strain NR 7127) is cultured in a suitable

fermentation medium.

A reported medium contains 2% glucose, 2% potato starch, 2% Toast soya, 0.5% yeast

extract, 0.25% NaCl, and trace elements (ZnSO4, CuSO4, MnSO4), with CaCO3 for pH

control and an anti-foaming agent.[1]

Fermentation is carried out in a large-scale fermentor (e.g., 50-liter) at 27°C with aeration

and agitation for approximately 72-95 hours to achieve maximum yield.[1]

2. Extraction:

The culture broth is separated from the mycelia by filtration or centrifugation.

The supernatant containing the secreted Hispidospermidin is extracted with a suitable

organic solvent, such as ethyl acetate.

3. Purification:
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The crude extract is concentrated under reduced pressure.

Purification is achieved through a series of chromatographic techniques, which may include:

Silica gel column chromatography.

Reversed-phase column chromatography (e.g., C18).

High-Performance Liquid Chromatography (HPLC) to yield pure Hispidospermidin.

Phospholipase C (PLC) Inhibition Assay
The following is a representative protocol for a PLC inhibition assay using a radiolabeled

substrate.

1. Materials:

Purified phospholipase C (e.g., from rat brain).

Substrate: [3H]-phosphatidylinositol 4,5-bisphosphate ([3H]PIP2).

Assay buffer (e.g., Tris-HCl buffer with Ca2+).

Hispidospermidin (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO).

Scintillation cocktail and scintillation counter.

2. Procedure:

Prepare reaction mixtures containing the assay buffer, [3H]PIP2, and varying concentrations

of Hispidospermidin.

Initiate the reaction by adding the purified PLC enzyme.

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform, methanol,

and HCl).
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Separate the aqueous phase (containing the radiolabeled inositol phosphates) from the

organic phase (containing the unreacted [3H]PIP2).

Measure the radioactivity in the aqueous phase using a scintillation counter.

Calculate the percentage of inhibition at each concentration of Hispidospermidin and

determine the IC50 value.
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Caption: Phospholipase C Signaling Pathway and Inhibition by Hispidospermidin.
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Caption: Workflow for Hispidospermidin Isolation and Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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